2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to modify the thieno[2,3-b]pyridine core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
2-Butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[5,4-b]pyridin-3-amine: Shares a similar core structure but differs in the position of the thiophene ring.
N-Substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine: Another compound with a pyridine core, used in similar research applications.
Uniqueness
The uniqueness of 2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine lies in its specific combination of functional groups and its resulting properties. This makes it particularly valuable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H22N2OS3 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C21H22N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-9,11,13,17H,2-3,10,12,22H2,1H3 |
InChI Key |
AGTMCUODDZMOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4CC=CS4)N |
Origin of Product |
United States |
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